molecular formula C10H6NNaO3 B1406744 Sodium 5-phenyl-1,3-oxazole-2-carboxylate CAS No. 1329698-96-5

Sodium 5-phenyl-1,3-oxazole-2-carboxylate

Cat. No. B1406744
CAS RN: 1329698-96-5
M. Wt: 211.15 g/mol
InChI Key: DJBVNWMORVQGEI-UHFFFAOYSA-M
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Description

Sodium 5-phenyl-1,3-oxazole-2-carboxylate is a chemical compound that belongs to the oxazole family . It has a molecular formula of C10H6NNaO3 and an average mass of 211.149 Da .


Molecular Structure Analysis

The molecular structure of Sodium 5-phenyl-1,3-oxazole-2-carboxylate consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .


Chemical Reactions Analysis

While specific chemical reactions involving Sodium 5-phenyl-1,3-oxazole-2-carboxylate are not detailed in the retrieved data, oxazoles in general are known to undergo various reactions. For instance, they can be arylated and alkenylated through palladium-catalyzed direct arylation .


Physical And Chemical Properties Analysis

Sodium 5-phenyl-1,3-oxazole-2-carboxylate has a molecular weight of 211.15 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved data.

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Oxazole derivatives, including Sodium 5-phenyl-1,3-oxazole-2-carboxylate, have been extensively studied for their antimicrobial properties. They are known to be effective against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound’s ability to interfere with bacterial cell wall synthesis makes it a valuable candidate for developing new antibiotics.

Cancer Research: Anticancer Compounds

The oxazole ring is a common feature in many anticancer drugs due to its ability to bind to specific biological targets. Sodium 5-phenyl-1,3-oxazole-2-carboxylate can serve as an intermediate in synthesizing compounds with potential anticancer activities, such as tyrosine kinase inhibitors .

Anti-inflammatory Drugs

In the realm of anti-inflammatory drugs, oxazole derivatives are known to act as COX-2 inhibitors. Sodium 5-phenyl-1,3-oxazole-2-carboxylate could be utilized to synthesize new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects .

Antidiabetic Therapeutics

Oxazole compounds have shown promise in antidiabetic drug development. They can be used to create molecules that modulate insulin release or improve insulin sensitivity. Sodium 5-phenyl-1,3-oxazole-2-carboxylate might be a key intermediate in developing new antidiabetic medications .

Neurodegenerative Diseases

Research into treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s could benefit from oxazole derivatives. These compounds can modulate neurotransmitter systems or protect neuronal cells from oxidative stress, making Sodium 5-phenyl-1,3-oxazole-2-carboxylate a potential starting point for drug discovery .

Material Science: Organic Electronics

The oxazole ring’s electronic properties make it suitable for use in organic electronics, such as light-emitting diodes (LEDs) and solar cells. Sodium 5-phenyl-1,3-oxazole-2-carboxylate could be used to synthesize organic semiconductors with enhanced performance .

Agricultural Chemistry: Pesticides

Oxazole derivatives are also explored for their use in pesticides. Their ability to disrupt the life cycle of pests without harming crops makes them an attractive option for sustainable agriculture. Sodium 5-phenyl-1,3-oxazole-2-carboxylate can be a precursor for such environmentally friendly pesticides .

Chemical Synthesis: Catalysis

The synthesis of oxazole derivatives often involves catalysis, and Sodium 5-phenyl-1,3-oxazole-2-carboxylate can be used in conjunction with magnetically recoverable catalysts. This approach enhances the efficiency of the synthesis process and reduces environmental impact .

Future Directions

The future directions for research on Sodium 5-phenyl-1,3-oxazole-2-carboxylate and other oxazole derivatives could involve developing new eco-friendly synthetic strategies . Given the wide range of biological activities exhibited by oxazole derivatives, they continue to be of significant interest in the field of drug discovery .

Mechanism of Action

Mode of Action

Oxazoles, in general, are known to interact with various biological targets based on their chemical diversity . More research is required to elucidate the specific interactions of Sodium 5-phenyl-1,3-oxazole-2-carboxylate with its targets and the resulting changes.

Biochemical Pathways

Oxazoles are known to be involved in a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The specific pathways affected by Sodium 5-phenyl-1,3-oxazole-2-carboxylate and their downstream effects need further investigation.

Result of Action

Given the diverse biological activities of oxazoles , it is likely that Sodium 5-phenyl-1,3-oxazole-2-carboxylate may have multiple effects at the molecular and cellular levels

properties

IUPAC Name

sodium;5-phenyl-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3.Na/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBVNWMORVQGEI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-phenyl-1,3-oxazole-2-carboxylate

CAS RN

1329698-96-5
Record name sodium 5-phenyl-1,3-oxazole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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